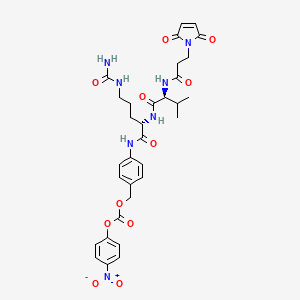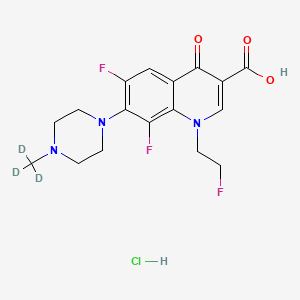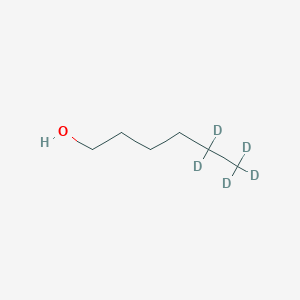
TREM2 agonist-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TREM2 agonist-2 is an orally active and potent myeloid triggered receptor 2 agonist. It is primarily studied for its potential in treating neurodegenerative diseases, particularly Alzheimer’s disease . The compound engages the triggering receptor expressed on myeloid cells-2, which plays a crucial role in the immune response and neuroinflammation.
Analyse Des Réactions Chimiques
TREM2 agonist-2 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Applications De Recherche Scientifique
TREM2 agonist-2 has a wide range of scientific research applications. In the field of neurodegenerative diseases, it is used to study the role of TREM2 in Alzheimer’s disease and other related conditions. The compound has been shown to promote the activation of microglia, which are immune cells in the brain, and enhance their ability to clear amyloid-beta plaques, a hallmark of Alzheimer’s disease . Additionally, this compound is used in cancer research to investigate its potential as an immunomodulatory agent. It has shown promising results in enhancing the immune response and promoting the maturation of dendritic cells .
Mécanisme D'action
TREM2 agonist-2 exerts its effects by binding to the triggering receptor expressed on myeloid cells-2. This binding initiates a signaling cascade that involves the activation of several molecular pathways, including the SYK-NFAT axis. The activation of these pathways leads to the maturation and activation of immune cells, such as microglia and dendritic cells . In the context of neurodegenerative diseases, this compound enhances the ability of microglia to clear amyloid-beta plaques and reduce neuroinflammation .
Comparaison Avec Des Composés Similaires
TREM2 agonist-2 is unique in its ability to specifically target the triggering receptor expressed on myeloid cells-2. Similar compounds include other TREM2 agonists, such as Sulfavant A and monoclonal antibodies targeting TREM2 . These compounds also engage TREM2 and promote immune cell activation, but they may differ in their molecular structure, binding affinity, and specific effects on immune cells. For example, Sulfavant A is a synthetic small molecule that binds to TREM2 and initiates an unconventional maturation of dendritic cells .
Propriétés
Formule moléculaire |
C24H23ClFN5O |
|---|---|
Poids moléculaire |
451.9 g/mol |
Nom IUPAC |
5-(4-chloro-2-fluorophenyl)-2,3-dimethyl-7-[(2R,4S)-2-(1-methylpyrazol-4-yl)oxan-4-yl]pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C24H23ClFN5O/c1-13-14(2)29-24-21(28-13)10-20(30-23(24)18-5-4-17(25)9-19(18)26)15-6-7-32-22(8-15)16-11-27-31(3)12-16/h4-5,9-12,15,22H,6-8H2,1-3H3/t15-,22+/m0/s1 |
Clé InChI |
DGBQOJDFECEEKU-OYHNWAKOSA-N |
SMILES isomérique |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)[C@H]4CCO[C@H](C4)C5=CN(N=C5)C |
SMILES canonique |
CC1=NC2=CC(=NC(=C2N=C1C)C3=C(C=C(C=C3)Cl)F)C4CCOC(C4)C5=CN(N=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B12397721.png)



![(E)-3-(2-ethoxyphenyl)-N-[2-(6-methyl-1H-benzimidazol-2-yl)phenyl]prop-2-enamide](/img/structure/B12397736.png)




